molecular formula C12H16N2O B8668447 1-Acetyl-5-(N,N-dimethylamino)indoline

1-Acetyl-5-(N,N-dimethylamino)indoline

Cat. No.: B8668447
M. Wt: 204.27 g/mol
InChI Key: GQIYIYDVCZZZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-5-(N,N-dimethylamino)indoline is an indoline derivative featuring a bicyclic indole core with an acetyl group at the 1-position and a dimethylamino substituent at the 5-position. Indolines are pivotal in medicinal and materials chemistry due to their structural similarity to bioactive alkaloids and tunable electronic properties . The acetyl group at position 1 enhances stability and modulates electron density, while the 5-(N,N-dimethylamino) substituent acts as a strong electron-donating group, influencing reactivity and spectral characteristics .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-[5-(dimethylamino)-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C12H16N2O/c1-9(15)14-7-6-10-8-11(13(2)3)4-5-12(10)14/h4-5,8H,6-7H2,1-3H3

InChI Key

GQIYIYDVCZZZNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Spectral Properties

  • 1-Acetyl-5-(Morpholin-4yl Sulfonyl)indoline (): The morpholin sulfonyl group at position 5 is electron-withdrawing, contrasting with the electron-donating dimethylamino group. 1H NMR: Multiplet at δ 2.49–2.82 confirms indoline CH and NH attachments. FT-IR: Peaks at 1150 cm⁻¹ (S=O) and 1040 cm⁻¹ (N–S) highlight sulfonyl interactions, absent in the dimethylamino analog .
  • 5-(N,N-Dimethylamino)benzaldehyde Derivatives (): Used in cyanine dyes (e.g., compound 8a), the dimethylamino group enhances electron donation, yielding strong absorption in the visible range (λmax ~450 nm). Comparatively, dimethylamino-substituted indolines may exhibit bathochromic shifts in UV/vis spectra due to extended conjugation .
  • 5-(N,N-Dimethylamino)-5'-nitro-2,2'-bithiophene (BT) (): While structurally distinct, BT’s dimethylamino group contributes to solvatochromism, a property relevant to indoline dyes in optoelectronic applications.

Data Tables

Table 1: Structural and Spectral Comparison of Indoline Derivatives

Compound Substituents (Position) Key Spectral Data (NMR/IR) Application/Activity Reference
1-Acetyl-5-(N,N-dimethylamino)indoline 1-Acetyl, 5-(N,N-dimethylamino) Not explicitly reported (inferred) Potential optoelectronics/drugs
1-Acetyl-5-(Morpholin-4yl Sulfonyl)indoline 1-Acetyl, 5-SO₂-Morpholine δ 2.49–2.82 (1H NMR); 1150 cm⁻¹ (S=O) Drug-likeness studies
5-(N,N-Dimethylamino)benzaldehyde Cyanines 4-(N,N-Dimethylamino)styryl λmax ~450 nm (UV/vis) Cyanine dyes

Key Research Findings and Implications

Electronic Modulation: The 5-(N,N-dimethylamino) group in indolines enhances electron donation, making these compounds suitable for optoelectronic applications (e.g., dyes, sensors) .

Synthetic Flexibility : High yields (>75%) are achievable for indoline derivatives via electrophilic substitution or condensation, though substituent electronic effects dictate reaction conditions .

Biological Potential: While dimethylamino groups improve antifungal activity in nicotinamide derivatives, indoline analogs may require further optimization for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.